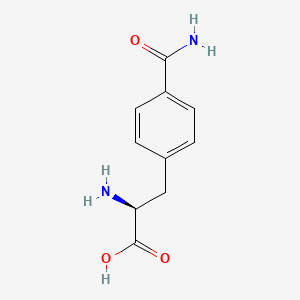

L-4-Carbamoylphenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVAXCWACWDNIQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376132 | |

| Record name | L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223593-04-2 | |

| Record name | L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-4-Carbamoylphenylalanine for Research Applications

<_ _>

Abstract

L-4-Carbamoylphenylalanine is a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. Its structural similarity to natural amino acids, coupled with the unique chemical properties of the carbamoyl group, makes it a valuable building block for peptide synthesis, drug design, and as a molecular probe. This guide provides a comprehensive overview of the primary synthetic routes to enantiomerically pure this compound, with a focus on the conversion from L-4-Cyanophenylalanine. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss critical aspects of purification and characterization. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and in-depth understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

Non-proteinogenic amino acids (npAAs) are crucial tools in modern chemical biology and medicinal chemistry.[1][2][3] They offer a means to introduce novel functionalities into peptides and proteins, thereby modulating their structure, stability, and biological activity.[1][2] this compound, in particular, serves as a key intermediate and a structural motif in various research contexts. The carbamoyl moiety can participate in hydrogen bonding interactions, potentially enhancing binding affinity and specificity to biological targets. Furthermore, it can serve as a synthetic handle for further chemical modifications. The controlled and efficient synthesis of this compound in its enantiomerically pure L-form is therefore a critical enabling technology for a wide range of research endeavors.

Strategic Approach to Synthesis: The L-4-Cyanophenylalanine Pathway

While several synthetic strategies can be envisioned, the most prevalent and practical approach for the synthesis of this compound commences with the readily available precursor, L-4-Cyanophenylalanine. This strategy is advantageous due to the relatively straightforward and high-yielding conversion of the nitrile group to a primary amide (carbamoyl group). The key transformation is the controlled hydrolysis of the cyano group, which must be performed under conditions that avoid over-hydrolysis to the corresponding carboxylic acid and preserve the stereochemical integrity at the alpha-carbon.

The overall synthetic workflow can be visualized as a two-stage process:

-

Synthesis of the Precursor: Acquisition or synthesis of enantiomerically pure L-4-Cyanophenylalanine.

-

Controlled Hydrolysis: Conversion of the cyano moiety of L-4-Cyanophenylalanine to the carbamoyl group to yield the final product.

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of L-4-Cyanophenylalanine

The synthesis of the precursor, L-4-Cyanophenylalanine, is a critical first step. While it is commercially available, understanding its synthesis provides valuable context and can be a cost-effective alternative for large-scale needs. A common and effective method involves the alkylation of a protected malonic ester derivative followed by hydrolysis and decarboxylation.[4]

Synthetic Route Overview

A reliable method for preparing 4-cyanophenylalanine involves the reaction of diethyl acetamidomalonate with p-cyanobenzyl bromide, followed by acidic hydrolysis and decarboxylation.[4] A patent describes a similar process using 2-[(benzyloxycarbonyl)amino]diethyl malonate, which offers good yields and selectivity.[4]

Sources

- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 2. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

The Emergence of L-4-Carbamoylphenylalanine: A Technical Guide to its Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-4-Carbamoylphenylalanine, a non-proteinogenic amino acid, has emerged as a significant building block in the fields of medicinal chemistry and peptide science. Its unique structural feature, a carbamoyl group at the para-position of the phenyl ring, imparts distinct physicochemical properties that make it a valuable tool for modulating the biological activity and pharmacokinetic profiles of peptides and small molecules. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications in drug discovery and development. We will delve into detailed chemical and enzymatic synthetic protocols, analytical methodologies for its characterization, and explore its role as a bioisostere, particularly as a surrogate for tyrosine in opioid receptor ligands. This guide is intended to be a practical resource for researchers seeking to leverage the potential of this versatile amino acid in their scientific endeavors.

Introduction: The Genesis of a Functional Amino Acid

While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its appearance and utility have grown organically within the broader exploration of phenylalanine analogs for therapeutic applications. The strategic modification of the phenyl ring of phenylalanine allows for the fine-tuning of molecular properties such as polarity, hydrogen bonding capacity, and receptor interaction. The introduction of a carbamoyl group at the 4-position offers a unique combination of features: it is a non-ionizable, polar group capable of acting as both a hydrogen bond donor and acceptor. This has led to its investigation as a bioisosteric replacement for other amino acids, most notably tyrosine, in the design of novel peptide-based therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | PubChem |

| Molecular Weight | 208.21 g/mol | PubChem |

| CAS Number | 223593-04-2 | PubChem |

| IUPAC Name | (2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid | PubChem |

| Topological Polar Surface Area | 106 Ų | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Synthesis of this compound: Chemical and Enzymatic Strategies

The synthesis of this compound can be approached through both traditional chemical methods and more recent biocatalytic routes. The choice of method often depends on factors such as scale, desired purity, and environmental considerations.

Chemical Synthesis: A Step-by-Step Protocol

The most common chemical route to this compound involves the hydrolysis of the corresponding nitrile precursor, 4-cyano-L-phenylalanine. This multi-step synthesis requires careful protection of the amino and carboxyl groups to ensure regioselectivity and prevent unwanted side reactions.

Workflow for Chemical Synthesis of this compound

Caption: Chemical synthesis workflow for this compound.

Detailed Experimental Protocol (Chemical Synthesis):

-

Protection of 4-Cyano-L-phenylalanine:

-

Rationale: The amino and carboxylic acid functional groups of the starting material, 4-cyano-L-phenylalanine, are reactive and must be protected to prevent their participation in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability under a range of conditions and its facile removal with acid. The carboxyl group is typically converted to a simple ester, such as a methyl or ethyl ester, for protection.

-

Procedure:

-

Suspend 4-cyano-L-phenylalanine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the Boc-protected amino acid.

-

Esterify the carboxylic acid using standard methods, for example, by reacting with methanol in the presence of a catalyst like thionyl chloride.

-

-

-

Controlled Hydrolysis of the Nitrile Group:

-

Rationale: The conversion of the nitrile to a primary amide (carbamoyl group) requires controlled hydrolysis. Harsh acidic or basic conditions can lead to the formation of the carboxylic acid. A common method for this transformation is the Radziszewski reaction, which uses hydrogen peroxide in a basic aqueous solution.

-

Procedure:

-

Dissolve the protected 4-cyano-L-phenylalanine derivative in a suitable solvent (e.g., acetone or DMSO).

-

Add an aqueous solution of a base (e.g., potassium carbonate) and hydrogen peroxide.

-

Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) until the nitrile is fully converted to the amide (monitored by TLC or HPLC).

-

-

-

Deprotection:

-

Rationale: The final step is the removal of the protecting groups to yield the free amino acid. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), while the ester is hydrolyzed under basic conditions (e.g., with lithium hydroxide or sodium hydroxide).

-

Procedure:

-

Treat the protected this compound derivative with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.

-

After removal of the acid, saponify the ester using an aqueous base like lithium hydroxide in a mixture of THF and water.

-

Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

-

-

-

Purification and Characterization:

-

Rationale: The crude product is purified to remove any remaining starting materials, reagents, or byproducts. Recrystallization or column chromatography are common methods. The final product's identity and purity are confirmed using analytical techniques.

-

Procedure:

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Confirm the structure and purity using:

-

NMR Spectroscopy: ¹H and ¹³C NMR to verify the chemical structure and absence of impurities.

-

Mass Spectrometry: To confirm the molecular weight.

-

Chiral HPLC: To ensure enantiomeric purity.

-

-

-

Enzymatic Synthesis: A Greener Approach

Biocatalysis offers a more environmentally friendly and highly selective alternative to chemical synthesis. Nitrilase enzymes (EC 3.5.5.1) are particularly well-suited for the conversion of nitriles to carboxylic acids or amides.[1] The key advantage of using a nitrilase is the potential for direct, one-step conversion of 4-cyano-L-phenylalanine to this compound under mild aqueous conditions, without the need for protecting groups.

Proposed Enzymatic Synthesis Workflow

Caption: Proposed enzymatic synthesis of this compound.

Detailed Experimental Protocol (Enzymatic Synthesis):

-

Enzyme Selection and Preparation:

-

Rationale: The choice of nitrilase is critical. An ideal enzyme will exhibit high activity and selectivity for the hydrolysis of the nitrile to the amide, with minimal formation of the corresponding carboxylic acid. Nitrilases from organisms such as Rhodococcus species are known to catalyze this type of reaction.[2] The enzyme can be used as a whole-cell catalyst or as a purified or immobilized enzyme.

-

Procedure:

-

Select a suitable nitrilase-producing microbial strain.

-

Culture the microorganism under conditions that induce nitrilase expression.

-

Prepare the biocatalyst, which can be whole cells, a cell-free extract, or a purified/immobilized enzyme.

-

-

-

Enzymatic Reaction:

-

Rationale: The reaction is typically carried out in an aqueous buffer at a pH and temperature that are optimal for the chosen enzyme's activity and stability. The substrate concentration is also a key parameter to optimize for efficient conversion.

-

Procedure:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

-

Add the substrate, 4-cyano-L-phenylalanine, to the desired concentration.

-

Initiate the reaction by adding the nitrilase biocatalyst.

-

Incubate the reaction mixture with agitation at the optimal temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by HPLC, measuring the consumption of the substrate and the formation of the product.

-

-

-

Product Isolation and Purification:

-

Rationale: Once the reaction is complete, the product needs to be separated from the enzyme, unreacted substrate, and any byproducts.

-

Procedure:

-

Terminate the reaction by removing the biocatalyst (e.g., by centrifugation for whole cells).

-

Isolate the product from the aqueous solution, for example, by ion-exchange chromatography or crystallization.

-

Characterize the purified product using NMR and mass spectrometry to confirm its identity and purity.

-

-

Applications in Drug Discovery and Peptide Science

The unique properties of this compound have made it a valuable tool in the design of novel therapeutics, particularly in the field of peptide-based drugs.

Bioisosteric Replacement of Tyrosine

One of the most significant applications of this compound is as a bioisostere for tyrosine. The phenolic hydroxyl group of tyrosine is often crucial for receptor binding and biological activity. However, it can also be a liability, being susceptible to metabolic modification and contributing to poor pharmacokinetic properties. The carbamoyl group of this compound can mimic the hydrogen bonding capabilities of the tyrosine hydroxyl group while being metabolically more stable.

Case Study: Opioid Receptor Ligands

A seminal study demonstrated that replacing the N-terminal tyrosine residue with this compound (referred to as Cpa in the study) in various opioid peptides resulted in ligands with comparable or even improved binding affinities and agonist potencies at mu, delta, and kappa opioid receptors.[3] This finding challenged the long-held belief that a phenolic hydroxyl group was an absolute requirement for high-affinity opioid receptor binding.

| Peptide | Receptor | Kᵢ (nM) - Tyrosine | Kᵢ (nM) - this compound | EC₅₀ (nM) - Tyrosine | EC₅₀ (nM) - this compound |

| DAMGO Analog | mu | 1.0 ± 0.2 | 1.5 ± 0.3 | 1.2 ± 0.3 | 1.8 ± 0.4 |

| DPDPE Analog | delta | 2.5 ± 0.5 | 1.8 ± 0.4 | 3.0 ± 0.6 | 2.5 ± 0.5 |

| U-50,488H Analog | kappa | 0.8 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.2 | 1.3 ± 0.3 |

| Data adapted from Haskell-Luevano et al., J. Med. Chem. 2004, 47, 15, 3747-3750.[3] |

Opioid Receptor Signaling Pathway

Caption: Simplified opioid receptor signaling pathway activated by peptide ligands.

Modulation of Peptide Properties

The incorporation of this compound into peptide sequences can influence their conformation, solubility, and stability. The polar carbamoyl group can increase the overall polarity of a peptide, which may improve its aqueous solubility. Furthermore, the ability of the carbamoyl group to participate in hydrogen bonding can help to stabilize specific secondary structures within the peptide, potentially leading to enhanced target affinity and selectivity.

A Handle for Further Chemical Modification

The carbamoyl group can also serve as a chemical handle for further modifications, such as the attachment of imaging agents, cytotoxic drugs, or other functional moieties. This makes this compound a versatile building block for the construction of complex bioconjugates.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile non-canonical amino acid in the toolbox of medicinal chemists and peptide scientists. Its straightforward synthesis, either through chemical or enzymatic routes, and its unique physicochemical properties have enabled its successful application in the development of novel peptide-based therapeutics. The ability of this compound to act as a bioisosteric replacement for tyrosine has opened up new avenues for the design of opioid receptor ligands and other G-protein coupled receptor modulators. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, it is anticipated that this compound will find even broader applications in the design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of enzymatic routes for its synthesis will further enhance its accessibility and contribute to the development of more sustainable pharmaceutical manufacturing processes.

References

-

Haskell-Luevano, C., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Journal of Medicinal Chemistry, 47(15), 3747-3750. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, Y., et al. (2018). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Applied Microbiology and Biotechnology, 102(18), 7789-7804. [Link]

- Martínková, L., & Křen, V. (2010). Nitrilases and nitrile hydratases in enantioselective synthesis. Current Organic Chemistry, 14(14), 1356-1373.

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 863. [Link]

- Al-Obeidi, F., et al. (1990). Potent and prolonged acting cyclic lactam analogues of α-melanotropin: design, synthesis, and bioactivities. Journal of Medicinal Chemistry, 33(9), 2555-2561.

- Almquist, R. G., et al. (1980). Synthesis and biological activity of a ketomethylene analogue of a tripeptide inhibitor of angiotensin converting enzyme. Journal of Medicinal Chemistry, 23(12), 1392-1398.

- Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135.

- Turner, N. J. (2009). Deracemisation and stereoinversion of α-amino acids using ω-transaminases. Current Opinion in Chemical Biology, 13(1), 20-25.

-

Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11, 142. [Link]

-

ResearchGate. (2019). 1.4.3 Hydrolysis of Amides. [Link]

Sources

A Technical Guide to L-4-Carbamoylphenylalanine: A Non-Canonical Amino Acid for Advanced Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

Abstract

The twenty canonical amino acids form the fundamental basis of protein structure and function. However, the ability to move beyond this set by incorporating non-canonical amino acids (ncAAs) into proteins site-specifically has unlocked powerful new strategies in chemical biology, drug discovery, and materials science.[1][] This guide focuses on L-4-Carbamoylphenylalanine (L-4-Cpa), an ncAA with unique chemical properties that make it a valuable tool for protein scientists. We will provide an in-depth exploration of L-4-Cpa's characteristics, the methodologies for its genetic encoding, and its diverse applications, offering a technical resource for professionals seeking to leverage this powerful molecule in their research.

Introduction: The Significance of this compound (L-4-Cpa)

This compound is a derivative of phenylalanine featuring a carbamoyl group (-CONH₂) at the para position of the phenyl ring.[3] This seemingly simple modification imparts a unique set of physicochemical properties that are not present in any of the 20 canonical amino acids. Its primary value lies in its ability to act as a structural and functional mimic of other important amino acids, particularly post-translationally modified residues like citrulline.

The carbamoyl group is of significant biological interest. Carbamylation is a non-enzymatic post-translational modification where a carbamoyl group is added to proteins, which can alter their charge, structure, and function.[4] By genetically encoding L-4-Cpa, researchers can install a stable mimic of this modification at any desired position in a protein, enabling precise studies of its functional consequences without the complexities of enzymatic or chemical modification procedures. This capability opens new avenues for investigating protein-protein interactions, enzyme mechanisms, and the molecular basis of diseases associated with aberrant protein carbamylation.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid | PubChem[3] |

| Molecular Formula | C10H12N2O3 | PubChem[3] |

| Molecular Weight | 208.21 g/mol | PubChem[3] |

| Key Functional Group | para-carbamoyl (-CONH₂) | N/A |

| Structural Analogy | Phenylalanine, Citrulline, Arginine (non-hydrolyzable mimic) | N/A |

The Core Technology: Genetic Code Expansion for L-4-Cpa Incorporation

The site-specific incorporation of L-4-Cpa into a target protein is achieved through a technique called Genetic Code Expansion (GCE).[1][5][6] This powerful methodology reprograms the cellular translation machinery to recognize a new, "blank" codon and assign it to a specific ncAA. The most common approach is stop codon suppression, which reassigns the UAG (amber) stop codon.[1]

The success of this technique hinges on the development of a mutually orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[7] This pair must meet two critical criteria:

-

The engineered aaRS must specifically charge its partner tRNA with the ncAA (L-4-Cpa) and not with any of the 20 canonical amino acids.

-

The engineered tRNA must be recognized exclusively by its partner aaRS and deliver the ncAA to the ribosome only in response to the reassigned codon (e.g., UAG), without being recognized by any endogenous host aaRSs.[7]

Protocol: Directed Evolution of an L-4-Cpa Specific Aminoacyl-tRNA Synthetase

Engineering an aaRS with high specificity for L-4-Cpa is the most critical step. This is typically achieved through directed evolution, a process that mimics natural selection in the laboratory.[7][8][9] The process involves creating a large library of aaRS mutants and then applying selection pressures to isolate variants with the desired activity.

Rationale: The process starts with a known orthogonal aaRS, such as the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii, which is orthogonal in E. coli.[10] Key residues in its amino acid binding pocket are randomized to create a diverse genetic library. The selection strategy is designed to link cell survival to the successful incorporation of the ncAA.

Step-by-Step Methodology:

-

Library Creation:

-

Identify 5-7 key residues within the amino acid binding pocket of a suitable parent aaRS (e.g., M. jannaschii TyrRS) based on its crystal structure.[11]

-

Use degenerate codons (e.g., NNK) during oligonucleotide synthesis to create a plasmid library where these key positions are fully randomized. This can generate a library with a diversity of >10^9 variants.

-

-

Positive Selection:

-

Transform the aaRS library into an E. coli strain containing a plasmid with a selectable marker gene that has a premature UAG stop codon. A common choice is the chloramphenicol acetyltransferase (CAT) gene.

-

Grow the transformed cells in the presence of L-4-Cpa and a moderate concentration of chloramphenicol.

-

Causality: Only cells expressing an aaRS variant that can efficiently charge the orthogonal tRNA with L-4-Cpa will be able to suppress the UAG codon, express the full-length CAT protein, and survive in the presence of chloramphenicol.[7]

-

-

Negative Selection:

-

Pool the surviving colonies from the positive selection.

-

Transform these plasmids into a new E. coli strain containing a toxic gene (e.g., barnase) with a premature UAG codon.

-

Grow the cells in the absence of L-4-Cpa.

-

Causality: Any aaRS variants that mis-charge the orthogonal tRNA with a canonical amino acid will lead to the expression of the toxic barnase protein, causing cell death. This step eliminates synthetases that are not specific for L-4-Cpa.

-

-

Iteration and Characterization:

-

Repeat the cycles of positive and negative selection 2-3 times to enrich for highly active and specific aaRS variants.

-

Isolate plasmids from the final surviving colonies and sequence the aaRS gene to identify the beneficial mutations.

-

Characterize the top candidates by measuring their efficiency and fidelity of L-4-Cpa incorporation using reporter proteins like Green Fluorescent Protein (GFP) and analyzing the protein product via mass spectrometry.

-

// Nodes Library [label="1. Create aaRS\nMutant Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Positive [label="2. Positive Selection\n(e.g., CAT gene + L-4-Cpa)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Negative [label="3. Negative Selection\n(e.g., Barnase gene, no L-4-Cpa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enrich [label="4. Isolate & Enrich\nSurviving Plasmids", fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="5. Sequence & Characterize\nTop Candidates", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Library -> Positive; Positive -> Negative; Negative -> Enrich; Enrich -> Library [label="Iterate 2-3x"]; Enrich -> Characterize; } Caption: The iterative cycle of directed evolution for engineering a specific aaRS.

Applications in Research and Drug Development

The ability to site-specifically incorporate L-4-Cpa provides a powerful tool for probing and engineering protein function. Its unique properties make it suitable for a range of applications, from fundamental biology to therapeutic development.[]

Probing Protein-Protein Interactions (PPIs)

The carbamoyl group of L-4-Cpa can participate in hydrogen bonding interactions, acting as both a donor and acceptor. This makes it an excellent probe for investigating the role of specific residues at protein-protein interfaces.

-

Mimicking Citrulline: Arginine deiminases convert arginine to citrulline, a PTM that can disrupt electrostatic interactions and abrogate PPIs. By replacing a key arginine residue with L-4-Cpa (a close structural mimic of citrulline), researchers can precisely simulate the effect of citrullination on a specific interaction without altering other arginine residues in the protein.

-

Non-hydrolyzable Arginine Mimic: In some contexts, the carbamoyl group can act as a neutral mimic of the guanidinium group of arginine. This allows for the study of interactions where the charge of arginine is detrimental or where a non-hydrolyzable version is needed to trap an enzyme-substrate complex.

Enzyme Mechanism and Active Site Analysis

Incorporating L-4-Cpa into an enzyme's active site can provide valuable mechanistic insights. Replacing a catalytic residue (e.g., asparagine or glutamine) with L-4-Cpa can help elucidate the role of the side-chain amide in substrate binding or catalysis. Because the phenyl ring provides a rigid scaffold, it can introduce conformational constraints that are useful for mapping the active site's topology.

Enhancing Therapeutic Proteins

The introduction of novel functional groups through ncAAs can enhance the properties of therapeutic proteins and peptides.[][12]

-

Improved Stability: The carbamoyl group can introduce additional hydrogen bonds, potentially increasing the thermal or proteolytic stability of a protein therapeutic.

-

Novel Binding Moieties: L-4-Cpa can be used to engineer novel binding sites in antibodies or other protein scaffolds, creating biologics with new specificities or higher affinities for their targets. This is particularly relevant in the design of peptide drugs targeting featureless protein surfaces.[12]

Table 2: Summary of L-4-Cpa Applications

| Application Area | Specific Use Case | Rationale |

| Protein-Protein Interactions | Mimicking citrullination at a specific site. | L-4-Cpa is a stable, neutral isostere of citrulline, allowing for precise functional analysis of this PTM. |

| Enzyme Engineering | Active site mapping and mechanistic studies. | Replacing canonical residues like Asn/Gln to probe the role of the side-chain amide in catalysis or binding. |

| Drug Discovery & Biologics | Engineering protein stability and binding. | The carbamoyl group can form new H-bonds to enhance stability or create novel interactions with a target.[][13] |

| Biomaterials | Creating novel protein-based materials. | The unique H-bonding capability can be used to program the self-assembly of protein monomers into higher-order structures. |

Challenges and Future Outlook

While the genetic encoding of L-4-Cpa is a robust technology, certain challenges remain. The efficiency of incorporation can vary depending on the protein context and the specific aaRS/tRNA pair used. Furthermore, the metabolic stability of the ncAA and potential toxicity to the expression host must be considered for large-scale production.

Future developments will likely focus on improving the efficiency and robustness of the incorporation machinery. This includes engineering aaRS variants with higher catalytic activity and evolving tRNAs and ribosomes for improved translational performance.[8][14] The continued development of new orthogonal systems in a variety of hosts, from bacteria to mammalian cells, will further broaden the applicability of L-4-Cpa and other ncAAs, solidifying their role as indispensable tools in the modern protein scientist's arsenal.[10][11]

References

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]

-

Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Chemical Reviews. Available at: [Link]

-

Incorporation of Non-Canonical Amino Acids into Proteins. Self-published. Available at: [Link]

-

A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Technology Networks. Available at: [Link]

-

Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science. Available at: [Link]

-

Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. Nature Communications. Available at: [Link]

-

High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. Nature Communications. Available at: [Link]

-

A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Publications. Available at: [Link]

-

Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. PubMed. Available at: [Link]

-

Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology. Available at: [Link]

-

Boc-4-carboxyl-L-phenylalanine. PubChem, National Institutes of Health. Available at: [Link]

-

Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons. PubMed. Available at: [Link]

-

Engineering of an Orthogonal Aminoacyl-tRNA Synthetase for Efficient Incorporation of the Non-natural Amino Acid O-Methyl-L-tyrosine using Fluorescence-based Bacterial Cell Sorting. OUCI. Available at: [Link]

-

Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons. ACS Chemical Biology. Available at: [Link]

-

Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Chemical Science (RSC Publishing). Available at: [Link]

-

4-Carboxymethylphenylalanine. PubChem, National Institutes of Health. Available at: [Link]

-

Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. PubMed Central, National Institutes of Health. Available at: [Link]

-

Membrane protein analogues could accelerate drug discovery. EPFL News. Available at: [Link]

-

Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express. Available at: [Link]

-

4-Carboxy-L-phenylalanine. PubChem, National Institutes of Health. Available at: [Link]

-

Incorporating post-translational modifications and unnatural amino acids into high-throughput modeling of protein structures. Bioinformatics. Available at: [Link]

-

Avenues for post-translational protein modification prevention and therapy. PubMed Central, National Institutes of Health. Available at: [Link]

-

p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. Methods in Enzymology. Available at: [Link]

-

Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. ResearchGate. Available at: [Link]

-

Protein Structure Inspired Drug Discovery. PubMed Central, National Institutes of Health. Available at: [Link]

-

Combining chemistry and protein engineering for new-to-nature biocatalysis. Nature Synthesis. Available at: [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 3. This compound | C10H12N2O3 | CID 2762272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. actu.epfl.ch [actu.epfl.ch]

- 14. pubs.acs.org [pubs.acs.org]

"biological activity of L-4-Carbamoylphenylalanine derivatives"

An In-depth Technical Guide to the Biological Activity of L-4-Carbamoylphenylalanine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a non-proteinogenic amino acid, has emerged as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a carbamoyl group that enhances solubility and reactivity, make it an attractive building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their mechanisms of action as enzyme inhibitors, anticancer agents, and neuroprotective compounds, supported by detailed experimental protocols and structure-activity relationship analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound class for the creation of next-generation therapeutics.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a paramount objective. This compound has garnered significant attention as such a scaffold.[1] It is an analogue of the natural amino acid L-phenylalanine, featuring a carbamoyl group (-CONH2) at the para position of the phenyl ring.[2] This modification imparts distinct physicochemical properties, including enhanced aqueous solubility and the ability to participate in additional hydrogen bonding interactions, which are crucial for molecular recognition by biological targets.[1]

The versatility of this compound allows its incorporation into peptides and small molecules, leading to derivatives with a wide spectrum of biological activities.[1] Researchers have successfully utilized this scaffold to develop potent enzyme inhibitors, design novel anticancer therapeutics, and explore treatments for neurological disorders.[1] This guide will explore the chemical synthesis of these derivatives, elucidate their diverse biological functions and underlying mechanisms, and provide practical insights into their experimental evaluation.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves standard peptide coupling techniques or modifications of the parent amino acid. The presence of the amino and carboxylic acid groups allows for straightforward incorporation into peptide chains, while the phenyl ring and its carbamoyl substituent offer sites for further chemical modification.

A general approach to synthesizing derivatives often starts with a protected form of this compound, such as Fmoc-L-4-carbamoylphenylalanine, which is commercially available.[3] This allows for selective reactions at either the N-terminus or the C-terminus.

Caption: General synthesis workflow for this compound dipeptide derivatives.

Biological Activities and Mechanisms of Action

The carbamoylphenyl moiety is a key pharmacophore that enables these derivatives to interact with a variety of biological targets.

Enzyme Inhibition

The ability to mimic natural amino acids while presenting a distinct functional group makes this compound derivatives potent scaffolds for enzyme inhibitors.[1]

-

Carbonic Anhydrase (CA) Inhibition: Several derivatives bearing a sulfamoylphenyl group have shown significant inhibitory activity against various isoforms of carbonic anhydrase.[4][5] The sulfamoyl moiety is a well-established zinc-binding group (ZBG) found in many clinically used CA inhibitors.[4] By incorporating this group onto a carbamoylphenyl scaffold, researchers have developed inhibitors with high potency and isoform selectivity, which is crucial for therapeutic applications such as antiglaucoma agents.[5] Some pyrazole derivatives with a sulfamoylphenyl moiety have demonstrated inhibitory constants (Ki) in the nanomolar range against cancer-related isoforms hCA IX and hCA XII.[4]

-

Carboxypeptidase A (CPA) Inhibition: N-(Hydroxyaminocarbonyl)phenylalanine, a derivative, has been rationally designed as a competitive inhibitor of carboxypeptidase A, with Ki values in the low micromolar range.[6] This highlights the potential of modifying the core structure to target specific metalloenzymes.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: While direct studies on this compound derivatives as ACE inhibitors are limited, related N-phosphoryl dipeptide derivatives have shown competitive inhibition of ACE.[7] This suggests a potential avenue for designing novel antihypertensive agents based on this scaffold.

Anticancer Activity

This compound derivatives have shown promise as anticancer agents through various mechanisms.

-

Targeting Amino Acid Transporters: Cancer cells often overexpress amino acid transporters to meet their high metabolic demands. The L-type amino acid transporter 1 (LAT1) is a particularly attractive target. A prodrug of sesamol linked to L-phenylalanine was developed to target LAT1 for enhanced intracellular delivery and antiproliferative activity against melanoma.[8] Given its structural similarity, this compound could be employed in a similar strategy to deliver cytotoxic payloads specifically to tumor cells.

-

Kinase Inhibition: The broader class of phenylalanine derivatives has been explored for kinase inhibition. For instance, 2,4-dianilinopyrimidine derivatives have been developed as potent focal adhesion kinase (FAK) inhibitors with anticancer properties.[9] The carbamoylphenylalanine scaffold could be integrated into such designs to improve pharmacokinetic properties or target specificity.

Neurological Applications

The parent compound, L-phenylalanine, and its derivatives can cross the blood-brain barrier and modulate neurotransmission.

-

Neuroprotection: Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects in models of brain ischemia by attenuating excitatory glutamatergic synaptic transmission.[10] These compounds act by depressing the frequency of AMPA/kainate receptor-mediated currents.[10] this compound derivatives could be explored for similar neuroprotective activities, potentially offering a novel therapeutic approach for stroke and other neurodegenerative conditions characterized by excitotoxicity. The carbamoyl group may enhance binding to glutamate receptors or improve brain permeability.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be finely tuned by modifying their structure.

-

The Carbamoyl Group: This group is critical for activity, often acting as a key hydrogen bond donor and acceptor, enhancing binding affinity to target proteins. Its presence also improves aqueous solubility compared to unsubstituted phenylalanine.[1]

-

N- and C-Terminal Modifications: In peptide derivatives, modifications at the N- and C-termini significantly impact activity. For instance, acylation of the N-terminus with various chemical groups can alter lipophilicity and cell permeability.[11]

-

Ring Substitutions: Adding substituents to the phenyl ring, such as halogens or sulfamoyl groups, can dramatically change the biological profile. Fluorination is a common strategy in drug design to modulate properties like metabolic stability and binding affinity.[12][13] The addition of a sulfamoyl group, as seen in carbonic anhydrase inhibitors, introduces a potent zinc-binding pharmacophore.[4]

Pharmacokinetics and Drug-Likeness

The development of any therapeutic agent requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Observation | Implication | Reference |

| Oral Bioavailability | Varies significantly with derivatization. Fmoc-L-phenylalanine showed an oral bioavailability of 65 ± 18% in mice. | The core scaffold is amenable to oral administration, but specific derivatives require individual assessment. | [14] |

| Plasma Clearance | Generally low to moderate in preclinical species for related compounds, suggesting reasonable metabolic stability. | Can lead to a longer half-life and sustained therapeutic effect. | [15] |

| Brain Permeability | Some carbamate derivatives have shown good brain-to-plasma ratios, indicating CNS penetration. | Potential for treating neurological disorders. | [16] |

| Plasma Protein Binding | Often high for derivatives, which can affect the free drug concentration and efficacy. | Must be optimized to ensure sufficient unbound drug reaches the target site. | [15] |

Key Experimental Protocols

Protocol: Synthesis of a Dipeptide Derivative

This protocol describes a standard solid-phase peptide synthesis (SPPS) approach.

-

Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

-

Amino Acid Coupling: In a separate vial, activate Fmoc-L-4-carbamoylphenylalanine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Reaction: Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

-

Washing: Repeat the washing steps from step 3.

-

Repeat Deprotection and Coupling: Repeat steps 2-6 for the next amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a derivative.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol uses a stopped-flow spectrophotometer to measure the inhibition of CO₂ hydration.

-

Enzyme Preparation: Prepare a stock solution of the desired human carbonic anhydrase (hCA) isoform (e.g., hCA II) in 10 mM HEPES buffer, pH 7.5.

-

Inhibitor Preparation: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, pH 7.5, and a pH indicator (e.g., 0.2 mM p-nitrophenol).

-

Reaction Initiation: Mix the enzyme solution with the inhibitor solution and incubate for 15 minutes at room temperature to allow for binding.

-

Measurement: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to bicarbonate and a proton.

-

Data Analysis: Calculate the initial rates of the enzymatic reaction. Determine the IC₅₀ value by plotting the percentage of enzyme activity versus the inhibitor concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The unique properties conferred by the carbamoylphenyl moiety make this scaffold highly adaptable for targeting a diverse range of biological molecules.

Future research should focus on:

-

Expanding the Chemical Space: Synthesizing novel derivatives with diverse functional groups to explore new biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between these derivatives and their biological targets through structural biology (X-ray crystallography, cryo-EM) and computational modeling.

-

Pharmacokinetic Optimization: Improving the ADME properties of lead compounds to enhance their drug-likeness and clinical translatability.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of disease.

References

-

Işid Macbeth, N., & Gouverneur, V. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 998-1045. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2762272, this compound. [Link]

-

Kabalka, G. W., et al. (2002). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Synthetic Communications, 32(19), 2927-2933. [Link]

-

Pochaporn, T., et al. (2021). Development of Sesamol Carbamate-L-Phenylalanine Prodrug Targeting L-Type Amino Acid Transporter1 (LAT1) as a Potential Antiproliferative Agent against Melanoma. ResearchGate. [Link]

-

Nicastro, R., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Molecules, 26(16), 4993. [Link]

-

Hotte, M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. [Link]

-

Planchestainer, M., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

-

Pîrnău, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6611. [Link]

-

Ganu, V. S., & Lolly, C. J. (1990). Inhibition of angiotensin converting enzyme by L-alanyl-4 or 5-substituted-L-prolines and their N alpha-phosphoryl-derivatives. Indian Journal of Biochemistry & Biophysics, 27(4), 235-8. [Link]

-

Singh, S., et al. (2024). Evaluation of Pharmacokinetic and Pharmacodynamic (PK/PD) of Novel Fluorenylmethoxycarbonyl- Phenylalanine Antimicrobial Agent. Pharmaceutical Research, 41(5), 1105-1117. [Link]

-

Lu, C. W., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 38(3), 1032-9. [Link]

-

Ghorab, M. M., et al. (2022). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2201-2216. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(15), 4983. [Link]

-

Angapchen, T., et al. (2012). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry, 55(13), 6046-6056. [Link]

-

Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 9(1), 185-9. [Link]

-

Işid Macbeth, N., & Gouverneur, V. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H12N2O3 | CID 2762272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-4-carbamoylphenylalanine - Creative Peptides [creative-peptides.com]

- 4. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of angiotensin converting enzyme by L-alanyl-4 or 5-substituted-L-prolines and their N alpha-phosphoryl-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 13. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Pharmacokinetic and Pharmacodynamic (PK/PD) of Novel Fluorenylmethoxycarbonyl- Phenylalanine Antimicrobial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of L-4-Carbamoylphenylalanine

A Note to the Reader: The biological mechanism of L-4-Carbamoylphenylalanine (L-Cph) is not extensively documented in publicly available scientific literature. This guide, therefore, adopts a deductive approach, postulating a primary mechanism of action based on its structural similarity to L-phenylalanine and outlining a comprehensive experimental framework to validate this hypothesis. This document is intended to serve as a roadmap for researchers and drug development professionals in elucidating the precise biological role of this compound.

Introduction: The Structural Analogy to L-Phenylalanine

This compound is a synthetic amino acid derivative distinguished by a carbamoyl group at the para position of the phenyl ring of L-phenylalanine.[1][2] This structural modification is the cornerstone of its hypothesized biological activity. Given that L-phenylalanine is a crucial substrate for the enzyme phenylalanine hydroxylase (PAH), which catalyzes the rate-limiting step in its catabolism, it is plausible that L-Cph acts as a modulator of this enzyme.[3][4]

Mutations in the PAH gene lead to the metabolic disorder phenylketonuria (PKU), characterized by the accumulation of toxic levels of phenylalanine.[5][6] This provides a critical context for investigating compounds that interact with PAH. This guide will focus on the hypothesis that L-Cph acts as a competitive inhibitor of PAH.

Hypothesized Mechanism of Action: Competitive Inhibition of Phenylalanine Hydroxylase (PAH)

The central hypothesis is that this compound functions as a competitive inhibitor of phenylalanine hydroxylase. Competitive inhibitors are molecules that bear a structural resemblance to the enzyme's natural substrate and bind to the active site, thereby preventing the substrate from binding.[7][8]

Rationale for the Hypothesis:

-

Structural Mimicry: L-Cph closely mimics the structure of L-phenylalanine, the natural substrate of PAH. This structural similarity would allow it to fit into the active site of the enzyme.

-

Potential for Reversible Binding: The carbamoyl group is not inherently reactive under physiological conditions, suggesting that any binding to the PAH active site is likely to be reversible.

In a scenario of competitive inhibition, the maximal reaction rate (Vmax) of the enzyme remains unchanged, as the inhibition can be overcome by increasing the substrate concentration. However, the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases in the presence of the inhibitor.

Visualizing the Hypothesized Inhibition

Caption: Hypothesized competitive inhibition of PAH by L-Cph.

Proposed Experimental Framework for Elucidating the Mechanism of Action

To rigorously test the hypothesis of competitive inhibition and fully characterize the mechanism of action of this compound, a multi-tiered experimental approach is necessary.

In Vitro Characterization: Enzyme Kinetics

The initial step is to determine if and how L-Cph interacts with purified PAH in a controlled in vitro setting.

Experimental Protocol: Phenylalanine Hydroxylase (PAH) Activity Assay

-

Reagents and Buffers:

-

Purified recombinant human PAH enzyme.

-

L-phenylalanine stock solution.

-

This compound stock solution.

-

Catalase (to remove hydrogen peroxide, a byproduct that can damage the enzyme).

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.4).

-

Quenching solution (e.g., trichloroacetic acid).

-

HPLC mobile phase.

-

-

Assay Procedure:

-

Prepare a series of reaction mixtures in microcentrifuge tubes, each containing the reaction buffer, catalase, and BH4.

-

Add varying concentrations of L-phenylalanine to these tubes.

-

For the inhibition assay, add a fixed concentration of this compound to a parallel set of tubes. A range of inhibitor concentrations should be tested in subsequent experiments.

-

Pre-incubate the mixtures at the optimal temperature for PAH activity (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified PAH enzyme to each tube.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the amount of L-tyrosine produced using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each substrate concentration, both in the absence and presence of the inhibitor.

-

Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten curves.

-

Transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) to determine the Vmax and Km values.

-

If the Lineweaver-Burk plots for the uninhibited and inhibited reactions intersect on the y-axis, this is indicative of competitive inhibition.

-

Calculate the inhibition constant (Ki) from the determined Km values.

-

Table 1: Hypothetical Kinetic Data for PAH in the Presence of L-Cph

| L-Phenylalanine (µM) | Reaction Velocity (µM/min) (No Inhibitor) | Reaction Velocity (µM/min) (+ L-Cph) |

| 10 | 0.50 | 0.33 |

| 20 | 0.83 | 0.57 |

| 50 | 1.43 | 1.05 |

| 100 | 2.00 | 1.54 |

| 200 | 2.86 | 2.31 |

Visualizing the In Vitro Workflow

Caption: Workflow for in vitro characterization of L-Cph's effect on PAH activity.

Cell-Based Assays: Cellular Phenylalanine Metabolism

To understand the effect of L-Cph in a more biologically relevant context, cell-based assays are essential.

Experimental Protocol: Hepatocyte Phenylalanine Metabolism Assay

-

Cell Culture:

-

Culture a relevant cell line, such as HepG2 cells (a human liver cancer cell line that expresses PAH), in appropriate media.

-

-

Treatment:

-

Plate the cells and allow them to adhere.

-

Replace the culture medium with a medium containing a known concentration of L-phenylalanine.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

-

-

Sample Collection and Analysis:

-

After the treatment period, collect the cell culture supernatant.

-

Lyse the cells to obtain intracellular metabolites.

-

Analyze the concentrations of L-phenylalanine and L-tyrosine in both the supernatant and the cell lysate using HPLC or mass spectrometry.

-

-

Toxicity Assessment:

-

In parallel, assess the cytotoxicity of L-Cph using assays such as the MTT or LDH release assay to ensure that the observed effects are not due to cell death.

-

Expected Outcome: If L-Cph is a competitive inhibitor of PAH, treatment should lead to a dose-dependent increase in intracellular and extracellular L-phenylalanine levels and a corresponding decrease in L-tyrosine levels.

In Vivo Studies: Pharmacokinetics and Pharmacodynamics (Conceptual)

Should the in vitro and cell-based data support the hypothesis, the next logical step would be to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of L-Cph in an animal model. A PKU mouse model, which has a deficient PAH enzyme, would be a suitable system.

Key Aims of In Vivo Studies:

-

Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of L-Cph following oral or parenteral administration.[10][11][12]

-

Pharmacodynamics: Assess the effect of L-Cph administration on plasma phenylalanine and tyrosine levels in the PKU mouse model.

Potential Alternative Mechanisms and Future Directions

While competitive inhibition of PAH is the most probable mechanism of action, other possibilities should be considered:

-

Allosteric Modulation: L-Cph could bind to a site on PAH other than the active site, causing a conformational change that alters enzyme activity.

-

Interaction with Other Enzymes: It may interact with other enzymes involved in amino acid metabolism.

Future research should also explore the potential for L-Cph to be metabolized and whether its metabolites have any biological activity.

Conclusion

Although direct evidence is currently lacking, the structural characteristics of this compound strongly suggest a role as a competitive inhibitor of phenylalanine hydroxylase. The experimental framework outlined in this guide provides a clear and robust pathway for formally testing this hypothesis and comprehensively defining the mechanism of action of this compound. Such studies are essential for determining its potential therapeutic utility, particularly in the context of metabolic disorders like phenylketonuria.

References

-

Phenylketonuria: translating research into novel therapies. PMC - NIH. [Link]

-

This compound | C10H12N2O3 | CID 2762272. PubChem - NIH. [Link]

-

Phenylalanine hydroxylase: function, structure, and regulation. PubMed. [Link]

-

Large neutral amino acids in the treatment of phenylketonuria (PKU). PubMed. [Link]

-

Enzymological basis for growth inhibition by L-phenylalanine in the cyanobacterium Synechocystis sp. 29108. PubMed. [Link]

-

Phenylalanine hydroxylase. Wikipedia. [Link]

-

Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. PubMed. [Link]

-

Evaluation of Pharmacokinetic and Pharmacodynamic (PK/PD) of Novel Fluorenylmethoxycarbonyl- Phenylalanine Antimicrobial Agent. PubMed. [Link]

-

Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

-

Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. PubMed. [Link]

-

Phenyl Ketonuria ( genetic defects in amino-acid metabolism). YouTube. [Link]

-

Phenylketonuria (PKU). StatPearls - NCBI Bookshelf - NIH. [Link]

-

AS Biology - Enzyme inhibition (OCR A Chapter 4.3). YouTube. [Link]

-

N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. PubMed. [Link]

-

Pharmacokinetics of orally administered tetrahydrobiopterin in patients with phenylalanine hydroxylase deficiency. PubMed. [Link]

-

Synthesis and biological activity of sulfur compounds showing structural analogy with combretastatin A-4. ResearchGate. [Link]

-

Pharmacokinetics of L-carnitine. PubMed. [Link]

-

Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications. MDPI. [Link]

-

Synthesis and biological activity of cyclolinopeptide A analogues modified with γ 4 -bis(homo-phenylalanine). ResearchGate. [Link]

-

Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. PubMed. [Link]

-

8: Phenylketonuria | Amino acid Metabolism | Biochemistry. YouTube. [Link]

Sources

- 1. Fmoc-4-carbamoylphenylalanine - Creative Peptides [creative-peptides.com]

- 2. This compound | C10H12N2O3 | CID 2762272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylalanine hydroxylase: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Phenylketonuria: translating research into novel therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 10. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies and Literature on L-4-Carbamoylphenylalanine

Introduction

L-4-Carbamoylphenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid L-phenylalanine. It is distinguished by the presence of a carbamoyl group (-CONH2) at the para position of the phenyl ring.[1] This modification imparts unique chemical properties that have made it a valuable building block in modern peptide and medicinal chemistry. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available literature, this guide provides a comprehensive overview based on established chemical principles and an analysis of the synthesis of structurally related compounds. We will explore a plausible early synthesis route, detail its physicochemical properties, and discuss its contemporary applications, particularly in the realm of peptide science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the utility of this unique amino acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, with data sourced from PubChem.[1]

| Property | Value |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid |

| CAS Number | 223593-04-2 |

| Appearance | White to off-white powder |

| Melting Point | 225 °C (decomposes) |

| Solubility | Soluble in aqueous and lipid mediums |

Postulated Early Synthesis and Characterization

While a seminal paper detailing the first synthesis of this compound is not readily identifiable, a logical and plausible synthetic route can be inferred from the established chemistry of amino acids and aromatic compounds. A likely early approach would involve the modification of a readily available phenylalanine derivative. One such plausible pathway begins with the nitration of L-phenylalanine, followed by reduction of the nitro group to an amine, and subsequent carbamoylation.

Experimental Workflow: A Plausible Early Synthesis

The following diagram illustrates a hypothetical multi-step synthesis of this compound from L-phenylalanine.

Caption: A plausible three-step synthesis of this compound.

Detailed Protocol: A Reconstructed Methodology

The following protocol is a hypothetical reconstruction of an early synthetic method, drawing upon established chemical transformations for similar molecules.

Step 1: Synthesis of L-4-Nitrophenylalanine

-

Reaction Setup: In a flask cooled in an ice bath, slowly add L-phenylalanine to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reaction Conditions: Maintain the temperature below 10°C with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Purification: Collect the crude L-4-nitrophenylalanine by filtration, wash with cold water, and recrystallize from a suitable solvent system to obtain the purified product.

Step 2: Synthesis of L-4-Aminophenylalanine

-

Reaction Setup: Dissolve L-4-nitrophenylalanine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd-C).

-

Reaction Conditions: Subject the mixture to hydrogenation with hydrogen gas at a suitable pressure and temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to obtain L-4-aminophenylalanine.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve L-4-aminophenylalanine in a slightly acidic aqueous solution.

-

Reagent Addition: Add a solution of potassium cyanate (KOCN) dropwise to the stirred solution.

-

Reaction Conditions: Allow the reaction to proceed at room temperature. The progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, adjust the pH to induce precipitation of the product. Collect the solid by filtration, wash with cold water, and recrystallize to yield pure this compound.

Characterization

Early characterization of the synthesized this compound would have likely involved classical analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| Melting Point | A sharp melting point would indicate a high degree of purity. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen would correspond to the molecular formula C10H12N2O3. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amino group (N-H stretching), carboxylic acid (O-H and C=O stretching), and the carbamoyl group (C=O and N-H stretching) would be present. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The 1H and 13C NMR spectra would show distinct signals corresponding to the protons and carbons in the unique chemical environments of the molecule, confirming the connectivity of the atoms. |

Early Biological and Pharmacological Investigations: An Uncharted Territory

Modern Applications in Peptide Synthesis

The true value of this compound has been realized in the field of peptide chemistry. The carbamoyl group offers a site for potential hydrogen bonding and can influence the conformation and biological activity of peptides into which it is incorporated. For solid-phase peptide synthesis (SPPS), the amino group of this compound is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[2][3]

Workflow: Incorporation of Fmoc-L-4-Carbamoylphenylalanine into Peptides via SPPS

The following diagram outlines the general workflow for incorporating this modified amino acid into a peptide chain using solid-phase peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-L-4-Carbamoylphenylalanine.

The use of Fmoc-L-4-Carbamoylphenylalanine allows for the precise placement of this non-canonical amino acid within a peptide sequence, enabling researchers to probe structure-activity relationships and develop novel peptide-based therapeutics with enhanced properties.

Conclusion

This compound stands as a testament to the ongoing exploration of chemical space around natural amino acids. While the historical origins of its first synthesis remain somewhat obscure, its chemical properties and the logic of organic synthesis allow for a confident reconstruction of a plausible early preparative route. The primary significance of this compound in contemporary science lies in its role as a specialized building block for peptide synthesis, where the introduction of the carbamoyl functionality can be leveraged to modulate the biological and pharmacological properties of peptides. For researchers in drug discovery and development, this compound represents a valuable tool for the rational design of novel peptide-based therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and enzymatic activation of N-[N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithiny]-L-phenylalanine, a candidate for antibody-directed enzyme prodrug therapy (ADEPT). [Link]

-

Frontiers in Bioengineering and Biotechnology. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Link]

-

MDPI. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

PubMed. Synthesis and pharmacological activity of 4-carbamoyl-5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-ones. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-L-4-Carbamoylphenylalanine: Properties, Purity, and Sourcing. [Link]

Sources

L-4-Carbamoylphenylalanine: A Comprehensive Technical Guide for Advanced Research and Development

Introduction

In the landscape of contemporary drug discovery and biochemical research, the repertoire of proteinogenic amino acids often proves insufficient to address the nuanced challenges of designing highly specific and potent therapeutic agents. This has spurred the exploration and application of non-canonical amino acids, which offer unique structural and functional properties. Among these, L-4-Carbamoylphenylalanine stands out as a versatile building block with significant potential. Its strategic incorporation into peptides and small molecules can modulate biological activity, enhance binding affinity, and improve pharmacokinetic profiles. This in-depth guide provides a comprehensive overview of this compound, from its fundamental identifiers and physicochemical properties to its synthesis, analysis, and cutting-edge applications in research and drug development.

Part 1: Core Identifiers and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is systematically identified by a unique set of identifiers that ensure its unambiguous recognition in scientific literature and chemical databases.